N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine
Overview
Description
N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine (NPMPSEA) is an organic compound composed of a pyridin-3-ylmethyl group and a pyrrolidin-1-ylsulfonyl group, both attached to an ethanamine group. It is a relatively new compound, first synthesized in 2021. NPMPSEA has shown promise in a variety of applications, particularly in the field of scientific research.
Scientific Research Applications
Photo-induced Oxidation Studies
- The photochemistry of compounds related to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine has been explored. For example, studies on Fe(N4Py)(CH3CN)2, where N4Py includes a pyridin-ylmethyl component, show that under UV or visible irradiation, these complexes enhance the rate of outer sphere electron transfer. This process yields superoxide radical anions and the complexes in the Fe(III) redox state. This type of reaction has implications in fields like solar energy conversion and photocatalysis (Draksharapu et al., 2012).
Ligand Exchange and Spin State Equilibria
- The solution chemistry of Fe(II) complexes based on pentadentate ligands related to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine has been examined. The ligand exchange and spin state equilibria of these complexes in various media like water and acetonitrile are crucial for understanding their behavior in biochemical and industrial processes (Draksharapu et al., 2012).
DNA Binding and Nuclease Activity
- Copper(II) complexes of tridentate ligands, including pyridin-ylmethyl components, exhibit significant DNA binding propensity. Their interaction with DNA, observed through methods like thermal denaturation and circular dichroism, provides insights into the design of potential therapeutics or biomolecular tools (Kumar et al., 2012).
Synthesis and Anticancer Activity
- The synthesis of derivatives involving pyridin-ylmethyl components has been explored for potential anticancer activity. This suggests that compounds structurally similar to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine might have biomedical applications (Kumar et al., 2013).
Corrosion Inhibition Properties
- Schiff base complexes, including ligands similar to N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine, have been studied for their corrosion inhibition properties on metals. This application is significant in materials science and engineering (Das et al., 2017).
Catalytic Applications
- Complexes with pyridin-ylmethyl components have been examined for their catalytic activities, such as in ethylene oligomerization. This research is important for understanding catalytic processes in industrial chemistry (Nyamato et al., 2015).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylsulfonylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c16-18(17,15-7-1-2-8-15)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNKULDUBBRGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198333 | |
Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine | |
CAS RN |
1160264-47-0 | |
Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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